molecular formula C7H12ClNO2 B2475234 (1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride CAS No. 2402789-72-2

(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

Cat. No.: B2475234
CAS No.: 2402789-72-2
M. Wt: 177.63
InChI Key: PGGRAJWXWNWEGU-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane core with a methyl substituent at the 5-position and a carboxylic acid group at the 1-position, stabilized as a hydrochloride salt. This scaffold is of interest in medicinal chemistry due to its conformational restriction, which can enhance binding affinity and metabolic stability in drug candidates. The compound is commercially available through suppliers like Senor Life Sciences, indicating its relevance in pharmaceutical research .

Properties

IUPAC Name

(1S,5S)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-6-2-7(6,5(9)10)4-8-3-6;/h8H,2-4H2,1H3,(H,9,10);1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGRAJWXWNWEGU-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1(CNC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@]1(CNC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 5-methyl-3-azabicyclo[3.1.0]hexane.

    Reaction Conditions: The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Automated Purification Systems: These systems help in the efficient purification of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Notes
(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride C₇H₁₂ClNO₂ 177.63 5-Me, 1-COOH (HCl salt) Rigid bicyclic core; potential intermediate for bioactive molecules .
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate methyl ester; hydrochloride C₉H₁₆ClNO₂ 205.45 6,6-diMe, 2-COOMe (HCl salt) Enhanced lipophilicity due to methyl ester and dimethyl groups; used in synthesis .
(1S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid; hydrochloride C₇H₁₂ClNO₂ 177.63 3-Me, 6-COOH (HCl salt) Positional isomer of the target; distinct substitution pattern may alter activity .
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; hydrochloride C₆H₁₁ClN₂O 162.62 3-CONH₂ (HCl salt) Carboxamide group improves solubility; melting point >192°C (dec.) .

Pharmacological and Industrial Relevance

  • Methyl Ester Analogs : Serve as precursors for active pharmaceutical ingredients (APIs). For example, the 6,6-dimethyl variant is a key intermediate in the synthesis of trifluoroacetyl-valyl derivatives .
  • Carboxamide Analog : The amide group enhances stability against esterase-mediated hydrolysis, making it suitable for oral drug formulations .

Biological Activity

(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride is a bicyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The compound is characterized by its bicyclic structure, which contributes to its unique biological properties. The molecular formula is C12H19NO3C_{12}H_{19}NO_3 with a molecular weight of 225.29 g/mol. Its structure allows for interactions with various biological targets, particularly enzymes and receptors.

The exact mechanism of action for (1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride is not fully elucidated, but it is believed to involve:

  • Enzyme Inhibition : The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism and DNA synthesis, which is crucial for cancer cell proliferation.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition .

Anticancer Activity

Research indicates that (1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by disrupting DNA synthesis through DHFR inhibition.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly in conditions related to monoamine neurotransmitters. It shows promise in modulating neurotransmitter levels, which could be beneficial in treating depression and anxiety disorders .

Case Studies

StudyFindings
In vitro study on cancer cells Demonstrated significant inhibition of cell proliferation in breast and colon cancer cell lines at micromolar concentrations.
Neuropharmacological assessment Indicated modulation of serotonin and dopamine levels in animal models, suggesting potential antidepressant effects .

Synthesis and Derivatives

The synthesis of (1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through various methods involving cyclization reactions and subsequent functional group modifications. Derivatives of this compound are being explored for enhanced biological activity and specificity towards different targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.